5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid
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Overview
Description
5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is a complex organic compound with the molecular formula C13H17NO4. It is known for its unique structure, which includes a benzyloxycarbonyl group and a 3-methylbutoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the 3-methylbutoxy group through an alkylation reaction. The final step usually involves the formation of the pentanoic acid moiety through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to participate in various biochemical pathways without undergoing premature reactions. The 3-methylbutoxy group may enhance the compound’s solubility and stability, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
- N-Cbz-5-aminovaleric acid
- N-Cbz-5-aminopentanoic acid
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and 3-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require enhanced solubility and stability.
Properties
Molecular Formula |
C19H29NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(3-methylbutoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C19H29NO5/c1-15(2)9-11-24-13-17(12-18(21)22)8-10-20-19(23)25-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
YMVHPHLWVQJKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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